N-((1-methyl-1H-pyrrol-2-yl)methyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Description

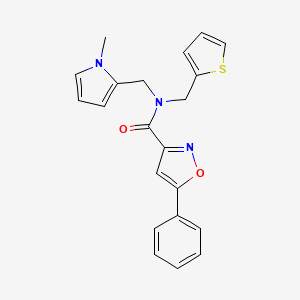

N-((1-Methyl-1H-pyrrol-2-yl)methyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with phenyl, thiophen-2-ylmethyl, and 1-methyl-1H-pyrrol-2-ylmethyl groups. Isoxazole derivatives are widely studied for their biological activities, including anti-inflammatory and antimicrobial properties . This compound’s structural complexity arises from the presence of multiple aromatic and heteroaromatic substituents, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-5-phenyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-23-11-5-9-17(23)14-24(15-18-10-6-12-27-18)21(25)19-13-20(26-22-19)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWLYCJFJJLQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 396.47 g/mol. Its structure includes a pyrrole moiety, an isoxazole ring, and a thiophene substituent, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing isoxazole and thiophene rings have shown promising anticancer properties, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival.

- Antimicrobial Effects : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential as antimicrobial agents.

- Neuropharmacological Effects : The presence of the pyrrole ring suggests possible interactions with neurotransmitter systems, indicating potential use in treating neuropsychiatric disorders.

Anticancer Activity

A study evaluated the anticancer efficacy of various isoxazole derivatives against multiple cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For instance:

This data indicates that the compound has a strong potential for further development as an anticancer agent.

Neuropharmacological Activity

Research on related pyrrole-containing compounds suggests that they may act as antagonists or agonists at various receptor sites, including dopamine and serotonin receptors. This profile may indicate potential applications in treating conditions such as schizophrenia or depression:

| Compound | Receptor Type | Binding Affinity (nM) | Reference |

|---|---|---|---|

| N-(1-methylpyrrol-2-yl)methanamine | D2 Receptor | 50 | |

| Thiophene Derivative | 5-HT1A Receptor | 0.07 |

Case Study 1: Anticancer Efficacy

In a recent study published in Medicinal Chemistry Research, the compound was tested against various cancer cell lines including HeLa and MCF7. The results showed that it significantly inhibited cell proliferation compared to control groups, inducing apoptosis through caspase activation pathways.

Case Study 2: Neuropharmacological Assessment

A study focused on the neuropharmacological profile of similar pyrrole derivatives found that they could modulate neurotransmitter levels in animal models, leading to improved outcomes in behavioral tests related to anxiety and depression.

Comparison with Similar Compounds

Core Heterocycle Variations

- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide : Replaces the phenyl group with a methyl substituent and substitutes thiophen-2-ylmethyl with a thiazole ring. The thiazole’s electron-deficient nature may alter binding interactions compared to the thiophene group in the target compound .

- 1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide : Substitutes the isoxazole core with a triazole ring and introduces a pyrimidine-thioether group. This modification could enhance hydrogen-bonding capacity but reduce metabolic stability due to increased polarity .

Substituent Comparisons

Anti-Inflammatory Activity

Isoxazole derivatives, including the target compound, are often evaluated for cyclooxygenase (COX-1/2) inhibition. Swiss ADME predictions () suggest that the thiophen-2-ylmethyl and pyrrole-methyl groups in the target compound may improve lipophilicity and blood-brain barrier penetration compared to more polar analogues like the triazole derivative ().

Metabolic Stability

Compounds with electron-rich heterocycles (e.g., thiophene) generally exhibit slower hepatic metabolism than those with electron-deficient rings (e.g., pyrimidine).

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

*Predicted based on analogous isoxazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.